molecular formula C9H9BrClF B13211222 2-Bromo-4-(3-chloropropyl)-1-fluorobenzene

2-Bromo-4-(3-chloropropyl)-1-fluorobenzene

Cat. No.: B13211222
M. Wt: 251.52 g/mol
InChI Key: NWDBYBAWZDEVMY-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-chloropropyl)-1-fluorobenzene (CAS 1057673-36-5) is a valuable bifunctional aromatic building block for research and development, particularly in medicinal chemistry and material science . This compound, with the molecular formula C9H9BrClF and a molecular weight of 251.53 g/mol, features both a bromo-fluoro-substituted benzene ring and a terminal 3-chloropropyl chain . This structure offers two distinct reactive sites: the halogenated aryl ring can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), while the aliphatic chloropropyl group is amenable to nucleophilic substitution or can serve as a flexible linker . Its application as a molecular building block makes it useful for constructing more complex organic molecules, such as pharmaceutical intermediates and functional materials . The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or animal use . Researchers can refer to the product's SMILES code, FC1=CC=C(CCCCl)C=C1Br, and InChI key, NWDBYBAWZDEVMY-UHFFFAOYSA-N, for identification and computational modeling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrClF

Molecular Weight

251.52 g/mol

IUPAC Name

2-bromo-4-(3-chloropropyl)-1-fluorobenzene

InChI

InChI=1S/C9H9BrClF/c10-8-6-7(2-1-5-11)3-4-9(8)12/h3-4,6H,1-2,5H2

InChI Key

NWDBYBAWZDEVMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)Br)F

Origin of Product

United States

Chemical Reactivity and Advanced Transformations of 2 Bromo 4 3 Chloropropyl 1 Fluorobenzene

Reactivity of the Aromatic Ring Halogens

The bromine and fluorine atoms attached to the benzene (B151609) ring are the primary sites for advanced chemical modifications. Their differing bond strengths and electronic properties allow for selective reactions, particularly in the realm of palladium-catalyzed cross-coupling, where the carbon-bromine bond is substantially more reactive than the highly stable carbon-fluorine bond.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent the most important class of reactions for the functionalization of 2-Bromo-4-(3-chloropropyl)-1-fluorobenzene. The general reactivity trend for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl >> Ar-F, which dictates the chemoselectivity observed with this substrate. mdpi.commdpi.com

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. libretexts.org For this compound, this reaction would selectively occur at the C-Br bond. The C-F and alkyl C-Cl bonds would remain intact under typical Suzuki-Miyaura conditions, owing to their lower reactivity. mdpi.com

The reaction involves an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org By coupling with various aryl or vinyl boronic acids or esters, a wide array of biaryl or styrenyl derivatives can be synthesized. While no specific studies on this compound were found, extensive research on similar bromo-fluorobenzene derivatives demonstrates the feasibility and high selectivity of this transformation. For instance, the coupling of 1-bromo-2-fluorobenzene (B92463) with 4-fluorophenylboronic acid proceeds selectively at the bromine position. mdpi.com

Table 1: Illustrative Suzuki-Miyaura Coupling of Bromo-fluorobenzene Derivatives with Arylboronic Acids

Aryl HalideBoronic AcidCatalyst SystemBaseSolventYield (%)Reference
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K2CO3DMF/H2OHigh mdpi.com
2-Bromo-4-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10K2CO3DMF/H2OHigh mdpi.com
2-Bromo-4-chlorophenyl-2-bromobutanoatePhenylboronic acidPd(PPh3)4K2CO3Toluene/H2O85 mdpi.com

This table illustrates the typical conditions and high yields for Suzuki-Miyaura coupling at the C-Br bond of various bromo-fluoroaryl compounds, which are analogous to the expected reactivity of this compound.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, while the Sonogashira reaction couples it with a terminal alkyne to produce an aryl alkyne. nih.govwikipedia.org Both reactions are catalyzed by palladium and exhibit high chemoselectivity for the C-Br bond over the C-F bond in bromo-fluorobenzene systems. libretexts.org

In the Heck reaction, the mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the olefin and β-hydride elimination. ntu.edu.sg For the Sonogashira coupling, a copper(I) co-catalyst is typically employed to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the arylpalladium(II) complex. wikipedia.orgorganic-chemistry.org Studies on 1,4-dibromo-2-fluorobenzene (B72686) have shown that Sonogashira reactions proceed with excellent site-selectivity, favoring reaction at the bromine atom para to the fluorine, which is electronically and sterically favored. libretexts.org This provides a strong precedent for the selective alkynylation of this compound at the C2 position.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen (C-N) bonds by coupling aryl halides with amines. This reaction is highly valuable for the synthesis of anilines and their derivatives. Similarly, analogous palladium-catalyzed methods have been developed for the formation of carbon-oxygen (C-O) bonds (etherification) and carbon-sulfur (C-S) bonds (thiolation) by coupling with alcohols/phenols and thiols, respectively.

In the context of this compound, these reactions would again selectively target the C-Br bond. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance. nih.gov For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are often effective for these transformations. nih.gov Research on the amination of 3-bromo-4-fluoro-acetophenone demonstrated that the palladium-catalyzed amination at the C-Br bond predominates over any potential nucleophilic substitution at the C-F bond. nih.gov Similarly, efficient protocols for the C-O coupling of (hetero)aryl bromides with fluorinated alcohols have been established, showcasing wide functional group tolerance. nih.gov

Table 2: Examples of Palladium-Catalyzed C-Heteroatom Bond Formation on Bromo-fluoroaryl Systems

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemBaseProductReference
C-N Amination3-Bromo-4-fluoro-acetophenoneMorpholinePd(dba)2 / (o-biphenyl)P(t-Bu)2Cs2CO33-Morpholino-4-fluoro-acetophenone nih.gov
C-O Etherification4-Bromobenzotrifluoride2,2,2-TrifluoroethanoltBuBrettPhos Pd G3Cs2CO34-(Trifluoromethoxy)benzotrifluoride nih.gov

This table provides examples of selective C-N and C-O bond formation at the C-Br position of bromo-fluoroaryl compounds, indicating the expected outcome for this compound.

The predictable chemoselectivity in palladium-catalyzed cross-coupling reactions is a direct consequence of the differing bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). mdpi.com For substrates like this compound, the palladium catalyst will selectively undergo oxidative addition into the weaker C-Br bond, leaving the stronger C-F bond and the aliphatic C-Cl bond untouched. mdpi.comnih.gov

This high degree of selectivity allows for sequential functionalization. After a cross-coupling reaction has been performed at the bromine position, the fluorine atom and the chloroalkyl group remain available for subsequent, albeit more forcing, transformations. The C-F bond, while typically inert to palladium catalysis, can be activated under specific, harsh conditions or by using specialized catalyst systems, though this is not a common synthetic route. mdpi.com The alkyl chloride can participate in classic nucleophilic substitution reactions, which are mechanistically distinct from the palladium-catalyzed processes on the aromatic ring. This orthogonal reactivity makes this compound a valuable building block for the synthesis of complex molecules.

Nucleophilic aromatic substitution (SNAr) is a distinct pathway for modifying aryl halides. Unlike the metal-catalyzed reactions, the reactivity order for halogens as leaving groups in SNAr is often reversed: F > Cl > Br > I. imperial.ac.uk This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and better able to stabilize the incoming negative charge in the transition state leading to the intermediate. byjus.com

For SNAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO2 or -CN) at the ortho and/or para positions to the leaving group. nih.gov These groups stabilize the anionic Meisenheimer complex through resonance.

The compound this compound lacks strong electron-withdrawing groups on the aromatic ring. The substituents present (Br, F, and an alkyl group) are either weakly deactivating or weakly activating. Therefore, this substrate is considered non-activated and is generally unreactive towards classical SNAr reactions under standard conditions. nih.govnii.ac.jp While catalytic methods for the SNAr of non-activated fluoroarenes are being developed, they often require specific ruthenium or other transition metal complexes and are not as broadly applied. nih.govnii.ac.jp Consequently, selective displacement of the fluorine or bromine atom on this compound via an SNAr mechanism is synthetically challenging and not a preferred transformation pathway without further modification of the aromatic ring.

Formation and Reactivity of Aryl Grignard Reagents and Organolithiums

The presence of a bromine atom on the aromatic ring is the most common site for the initial formation of organometallic reagents due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-F bonds. walisongo.ac.id This chemoselectivity allows for the generation of aryl Grignard and organolithium reagents, which are powerful nucleophiles for carbon-carbon bond formation.

Aryl Grignard Reagents: The Grignard reagent is typically prepared by the direct oxidative addition of magnesium metal to the aryl bromide. cmu.edu The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wisc.edu The magnesium turnings insert into the carbon-bromine bond, selectively leaving the chloropropyl and fluoro substituents intact. walisongo.ac.id

The reaction can be summarized as follows:

Reactant: this compound

Reagent: Magnesium (Mg) turnings

Solvent: Anhydrous diethyl ether or THF

Product: 2-(Bromomagnesio)-4-(3-chloropropyl)-1-fluorobenzene

Once formed, this Grignard reagent is a potent nucleophile. Its reactivity is characterized by the highly polarized carbon-magnesium bond. wisc.edu It can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups or build more complex carbon skeletons. For instance, reaction with an aldehyde would yield a secondary alcohol, while reaction with solid carbon dioxide followed by an acidic workup would produce a carboxylic acid. wisc.edu

Organolithium Reagents: Alternatively, organolithium reagents can be formed, typically through a lithium-halogen exchange reaction at low temperatures (e.g., -78 °C) to prevent side reactions. cmu.edu This transformation is usually accomplished using an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). nih.gov The bromine atom is preferentially exchanged for a lithium atom.

The general transformation is:

Reactant: this compound

Reagent: Alkyllithium (e.g., n-BuLi)

Solvent: Anhydrous ether or hydrocarbon

Product: 2-Lithio-4-(3-chloropropyl)-1-fluorobenzene

Organolithium reagents are generally more reactive than their Grignard counterparts and are used in similar synthetic applications for C-C bond formation. taylorandfrancis.com The choice between a Grignard and an organolithium reagent often depends on the specific electrophile and the desired reaction conditions.

Table 1: Formation of Organometallic Reagents
Reagent TypeTypical ConditionsReactive SiteKey Characteristics
Aryl GrignardMg, Anhydrous Et₂O or THF, RefluxC-Br BondHighly polarized C-Mg bond; strong nucleophile. wisc.edu
Aryl Organolithiumn-BuLi or t-BuLi, Anhydrous Ether, -78 °CC-Br Bond (via halogen exchange)Generally more reactive than Grignard reagents. taylorandfrancis.com

Reactivity of the 3-Chloropropyl Side Chain

The 3-chloropropyl group provides a second major site for synthetic modification, primarily through reactions typical of primary alkyl halides. These include nucleophilic substitution, intramolecular cyclization, and elimination.

The terminal chlorine atom on the propyl side chain is susceptible to nucleophilic substitution. As a primary alkyl chloride, it predominantly undergoes reactions via the SN2 mechanism. This pathway involves a backside attack by a nucleophile, leading to the displacement of the chloride ion in a single, concerted step. SN1 reactions are highly unfavorable for primary alkyl halides due to the instability of the corresponding primary carbocation.

A wide variety of nucleophiles can be employed to displace the chloride, introducing diverse functional groups at the end of the side chain.

Table 2: Examples of Nucleophilic Substitution on the 3-Chloropropyl Chain
NucleophileReagent ExampleProduct Functional Group
HydroxideNaOH, KOHAlcohol (-OH)
AlkoxideNaOCH₃, NaOCH₂CH₃Ether (-OR)
CyanideNaCN, KCNNitrile (-CN)
AzideNaN₃Azide (-N₃)
Ammonia/AminesNH₃, RNH₂, R₂NHAmine (-NH₂, -NHR, -NR₂)
IodideNaI (Finkelstein reaction)Alkyl Iodide (-I)

These substitution reactions are fundamental for elaborating the side chain, for example, by converting the terminal chloride to a more versatile functional group for subsequent transformations.

The bifunctional nature of this compound, possessing both an electrophilic side chain and a nucleophilic (or potentially nucleophilic) aromatic ring, makes it a prime candidate for intramolecular cyclization reactions to construct new ring systems.

Intramolecular cyclization can lead to the formation of heterocyclic structures. A classic example is the intramolecular Williamson ether synthesis. youtube.com If a hydroxyl group is present on the aromatic ring (which could be introduced by nucleophilic aromatic substitution or by first forming the Grignard reagent and reacting it with an oxygen source), it can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then attack the electrophilic carbon of the chloropropyl chain, displacing the chloride and forming a cyclic ether.

For example, if the bromine atom were replaced by a hydroxyl group, treatment with a base would facilitate the formation of a six-membered fused ether ring (a chromane (B1220400) derivative). Similar strategies can be employed with other nucleophiles, such as amines or thiols, to generate nitrogen- or sulfur-containing heterocycles.

More advanced transformations can utilize the dual reactivity of the molecule to construct complex polycyclic architectures like spiro and fused ring systems. rsc.org

Fused Ring Systems: A common strategy to form a fused ring involves creating a nucleophilic center on the aromatic ring that subsequently attacks the electrophilic side chain. This can be achieved by first converting the aryl bromide into an organometallic species (Grignard or organolithium). The resulting carbanion can then perform an intramolecular SN2 reaction on the chloropropyl chain, displacing the chloride and forming a new five-membered carbocyclic ring fused to the benzene ring. This reaction would yield a derivative of dihydronaphthalene.

Spiro Ring Systems: The construction of spirocycles, where two rings share a single atom, is a more complex synthetic challenge. researchgate.netnih.gov One potential, though theoretical, pathway could involve a dearomative cyclization process. rsc.org For instance, under specific catalytic conditions (e.g., photoredox catalysis), a radical could be generated on the side chain, which then attacks the aromatic ring in a dearomatizing fashion to forge the spirocyclic core. Such reactions often require specialized catalysts and conditions to control the regioselectivity of the ring attack.

The 3-chloropropyl side chain can undergo elimination reactions in the presence of a strong, non-nucleophilic base to form an olefin. This reaction, typically following an E2 mechanism, involves the abstraction of a proton from the carbon adjacent to the one bearing the chlorine atom, with the simultaneous expulsion of the chloride ion.

Reactant: this compound

Reagent: Strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)

Product: 2-Bromo-4-allyl-1-fluorobenzene

The product of this reaction is an allylbenzene (B44316) derivative. The newly formed carbon-carbon double bond is a valuable functional group that can participate in a variety of subsequent reactions, including addition reactions (e.g., halogenation, hydroboration-oxidation) and transition metal-catalyzed cross-coupling reactions.

Radical Reactions Involving the Alkyl Halide

While benzylic positions are typically the most susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical, the propyl chain in this compound presents alternative reaction pathways. youtube.com The selectivity of radical bromination on alkyl chains attached to aromatic rings is a well-studied phenomenon, with a strong preference for the position that leads to the most stable radical intermediate. youtube.comchemistrysteps.com

In the case of the subject compound, the primary hydrogens on the γ-carbon of the propyl chain are potential sites for radical abstraction. Although less favored than benzylic positions, these reactions can be initiated under specific conditions, for instance, using radical initiators like N-bromosuccinimide (NBS) in the presence of light or a peroxide initiator. The stability of the resulting primary radical is significantly lower than that of a secondary or tertiary radical, which would typically lead to lower reaction rates and yields for substitution at this position. chemistrysteps.com

However, the electronic nature of the substituted benzene ring can influence the reactivity of the side chain. The electron-withdrawing effects of the fluorine and bromine atoms could have a minor, long-range inductive effect on the C-H bond strengths along the propyl chain, although this is generally considered less significant than the steric and stability factors of the radical intermediate.

A hypothetical radical bromination of this compound at the γ-position would proceed through a standard radical chain mechanism:

Initiation: Homolytic cleavage of the bromine source (e.g., Br₂) initiated by UV light or a radical initiator to form bromine radicals (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the γ-carbon of the propyl chain, forming a primary alkyl radical and HBr.

The primary alkyl radical reacts with a molecule of Br₂ to yield the γ-brominated product and another bromine radical, which continues the chain reaction.

Termination: Combination of any two radical species to form a stable molecule.

Table 1: Plausible Products of Radical Bromination of this compound

ReactantReagentsMajor Product (Benzylic)Minor Product (γ-Position)
This compoundNBS, Light/Peroxide2-Bromo-4-(1-bromo-3-chloropropyl)-1-fluorobenzene2-Bromo-4-(3-bromo-3-chloropropyl)-1-fluorobenzene

This table represents a theoretical outcome based on established principles of radical reactivity. Experimental validation would be required to confirm the product distribution.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Chemical Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Insights

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals proton-proton couplings, typically through two or three bonds. For 2-Bromo-4-(3-chloropropyl)-1-fluorobenzene, a COSY spectrum would be expected to show correlations between the protons of the chloropropyl chain. Specifically, the protons on the carbon adjacent to the benzene (B151609) ring would show a correlation to the protons on the central carbon of the propyl chain, which in turn would correlate with the protons on the carbon bearing the chlorine atom.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. libretexts.org This is a highly sensitive technique that is invaluable for assigning carbon signals. nanalysis.com For the target molecule, an HSQC spectrum would show cross-peaks connecting each proton signal of the propyl chain and the aromatic ring to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is used to identify longer-range couplings between protons and carbons, typically over two to three bonds. libretexts.org This is particularly useful for identifying connectivity around quaternary carbons and for linking different parts of a molecule. For instance, the protons of the CH₂ group attached to the aromatic ring would show HMBC correlations to the quaternary carbon C4 and the protonated carbon C3 of the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
Aromatic Ring
H-3~7.3~117H-5C-1, C-2, C-4, C-5
H-5~7.1~129H-3, H-6C-1, C-3, C-4, C-7
H-6~7.4~115H-5C-2, C-4, C-5
Propyl Chain
H-7 (α-CH₂)~2.8~32H-8C-3, C-4, C-5, C-8, C-9
H-8 (β-CH₂)~2.1~31H-7, H-9C-7, C-9
H-9 (γ-CH₂)~3.6~45H-8C-7, C-8

Note: Chemical shifts are estimations based on data from similar compounds like 1-bromo-4-propylbenzene and (3-chloropropyl)benzene and may vary depending on the solvent and other experimental conditions. chemicalbook.comchemicalbook.comnih.gov

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. wikipedia.org Furthermore, ¹⁹F NMR offers a wide range of chemical shifts, which are very sensitive to the electronic environment of the fluorine atom. azom.com

For this compound, the ¹⁹F NMR spectrum would consist of a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be influenced by the presence of the ortho-bromo and para-alkyl substituents. Based on data for similar substituted fluorobenzenes, the chemical shift is expected in the range of -100 to -130 ppm relative to CFCl₃. alfa-chemistry.com The multiplicity of the signal would arise from couplings to the neighboring aromatic protons, providing further structural confirmation. This technique is also exceptionally useful for monitoring the progress of reactions involving the fluorine-containing moiety, as any change in the substitution pattern on the ring would result in a significant shift in the ¹⁹F resonance.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would further confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For this compound, common fragmentation pathways would likely involve:

Loss of a chlorine atom: Cleavage of the C-Cl bond to give a stable carbocation.

Loss of a propyl group: Cleavage of the bond between the aromatic ring and the propyl chain.

Benzylic cleavage: Fragmentation of the propyl chain at the position beta to the aromatic ring, leading to the formation of a stable tropylium-like ion.

Loss of a bromine atom: Cleavage of the C-Br bond.

Analysis of the mass spectra of related compounds such as 1-bromo-4-propylbenzene and (3-chloropropyl)benzene can help in predicting the likely fragmentation pathways. chegg.comnist.govnist.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/zPredicted Fragmentation Pathway
[C₉H₉⁷⁹Br³⁵ClF]⁺249.9638Molecular Ion
[C₉H₉⁸¹Br³⁵ClF]⁺251.9618Isotopic Molecular Ion
[C₉H₉⁷⁹BrF]⁺214.9929Loss of Cl
[C₆H₄BrF]⁺173.9480Loss of C₃H₅Cl
[C₇H₆F]⁺109.0453Benzylic cleavage and rearrangement

X-ray Diffraction Analysis of Single Crystals for Solid-State Molecular Architecture and Bonding

X-ray diffraction analysis of a single crystal would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as halogen bonding or π-stacking, that may be present. While no public crystal structure data is available for this specific compound, this method remains the gold standard for absolute structure determination.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), aliphatic C-H stretching vibrations (around 2850-2960 cm⁻¹), and C-C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). The C-Br, C-Cl, and C-F stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹). Specifically, the C-F stretch in fluorobenzene derivatives is typically observed in the 1200-1250 cm⁻¹ region. irphouse.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. For instance, the symmetric ring breathing mode of the benzene ring would be a prominent feature. The C-Br and C-Cl stretching vibrations would also be observable.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch2960 - 28502960 - 2850
Aromatic C=C Stretch1600 - 14501600 - 1450
C-F Stretch1250 - 12001250 - 1200
C-Cl Stretch800 - 600800 - 600
C-Br Stretch700 - 500700 - 500

Computational and Theoretical Investigations of 2 Bromo 4 3 Chloropropyl 1 Fluorobenzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the molecule, which in turn dictates its geometry and reactivity.

Density Functional Theory (DFT) Studies on Frontier Molecular Orbitals (FMOs)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For 2-Bromo-4-(3-chloropropyl)-1-fluorobenzene, DFT calculations would map the spatial distribution of these orbitals, indicating which parts of the molecule are most likely to participate in electron donation and acceptance.

Hypothetical FMO Data for this compound:

Molecular OrbitalEnergy (eV)Description
HOMO(Calculated Value)The distribution of the HOMO would likely be concentrated on the benzene (B151609) ring, influenced by the electron-donating and -withdrawing effects of the substituents. The bromine and fluorine atoms, with their lone pairs, would also contribute to this orbital.
LUMO(Calculated Value)The LUMO is expected to be an antibonding orbital, with significant contributions from the carbon atoms of the benzene ring and the carbon-halogen bonds. Its location would indicate the most probable sites for nucleophilic attack.
HOMO-LUMO Gap(Calculated Value)The magnitude of this energy gap would provide a quantitative measure of the molecule's stability and its potential for electronic transitions.

Electrostatic Potential Surface (EPS) Analysis for Prediction of Reactivity Sites

The Electrostatic Potential Surface (EPS), also known as the molecular electrostatic potential (MEP) map, is a visual representation of the charge distribution around a molecule. It is calculated by determining the electrostatic potential at the surface of the molecule. The EPS is color-coded to indicate regions of varying electron density. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.

For this compound, an EPS analysis would reveal the electron-rich areas around the halogen atoms due to their lone pairs and the electron-deficient regions on the hydrogen atoms and potentially on the carbon atoms attached to the electronegative halogens. This information is invaluable for predicting how the molecule will interact with other reagents.

Reaction Mechanism Studies and Transition State Analysis

Computational methods are instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the energy barriers that govern the reaction rate.

Energy Profiles for Key Transformations and Activation Barriers

To study a potential reaction involving this compound, such as a nucleophilic substitution or an electrophilic aromatic substitution, computational chemists would construct a reaction energy profile. This profile plots the energy of the system as it progresses from reactants to products. The peaks on this profile correspond to transition states, and the height of these peaks relative to the reactants gives the activation energy or barrier. A lower activation barrier indicates a faster reaction.

Example of a Hypothetical Reaction Coordinate:

Reaction CoordinateEnergy (kcal/mol)Structure
Reactants0.0This compound + Nucleophile
Transition State 1 (TS1)(Calculated Value)The structure at the highest energy point for the first step of the reaction, for instance, the formation of an intermediate.
Intermediate(Calculated Value)A short-lived, higher-energy species formed during the reaction.
Transition State 2 (TS2)(Calculated Value)The transition state for the subsequent step, leading to the final products.
Products(Calculated Value)The final, stable molecules formed at the end of the reaction. The overall energy change (enthalpy of reaction) would be the difference in energy between the products and reactants.

Investigation of Regioselectivity and Stereoselectivity through Computational Modeling

Many chemical reactions can yield multiple products. Computational modeling is a powerful tool for predicting which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). By calculating the activation energies for all possible reaction pathways, the most favorable pathway (the one with the lowest energy barrier) can be identified. For this compound, this could be used to predict, for example, the preferred site of substitution on the aromatic ring or the outcome of reactions involving the chloropropyl side chain.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry serves as a powerful tool in the prediction of spectroscopic parameters, offering valuable insights that can significantly aid in the experimental characterization of new or complex molecules like this compound. By employing theoretical models, primarily based on density functional theory (DFT), it is possible to calculate and visualize the expected Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption frequencies, and mass spectrometry (MS) fragmentation patterns. These predictions can guide the interpretation of experimental data, help in the assignment of complex spectra, and confirm the identity and structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. These calculations are typically performed on a geometry-optimized structure of the molecule. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set.

For this compound, the predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 3-chloropropyl side chain. The aromatic region will be complex due to the substitution pattern, with predicted coupling between the remaining protons and with the fluorine atom. The protons on the propyl chain will exhibit characteristic multiplets, with chemical shifts influenced by the adjacent chloro and aromatic groups.

The predicted ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, fluoro, and propyl groups). The carbon attached to the fluorine atom is expected to show a large chemical shift and a significant C-F coupling constant. The carbons of the propyl chain will have shifts characteristic of an alkyl chain with a terminal chlorine atom.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic CH7.0 - 7.5Multiplet
-CH₂- (alpha to ring)2.7 - 2.9Triplet
-CH₂- (beta to ring)1.9 - 2.1Multiplet
-CH₂-Cl3.5 - 3.7Triplet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-F158 - 162 (doublet)
C-Br115 - 119
Aromatic C-H128 - 135
Aromatic C-C₃H₆Cl140 - 144
-CH₂- (alpha to ring)30 - 34
-CH₂- (beta to ring)32 - 36
-CH₂-Cl44 - 48

Infrared (IR) Spectroscopy

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. bohrium.com These calculations are typically performed using harmonic frequency analysis on the optimized geometry of the molecule. The predicted frequencies are often scaled by an empirical factor to better match experimental values. researchgate.net

The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the substituted benzene ring and the alkyl halide chain. Aromatic C-H stretching vibrations are predicted in the 3000-3100 cm⁻¹ region. researchgate.net The C-C stretching vibrations of the benzene ring are expected to appear in the 1400-1600 cm⁻¹ range. The presence of C-F, C-Br, and C-Cl bonds will give rise to characteristic stretching vibrations in the fingerprint region (below 1300 cm⁻¹). The C-H stretching and bending vibrations of the propyl chain are also expected in their typical regions.

Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1400 - 1600
CH₂ Bend1440 - 1480
C-F Stretch1100 - 1250
C-Cl Stretch650 - 800
C-Br Stretch500 - 600

Mass Spectrometry (MS)

While predicting a complete mass spectrum is computationally intensive, theoretical methods can be used to predict the mass of the molecular ion and to propose likely fragmentation pathways based on bond dissociation energies. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted fragmentation pathways would likely involve the loss of the chlorine atom, the bromine atom, or the entire chloropropyl side chain. Benzylic cleavage, leading to the formation of a stable benzylic cation, is also a probable fragmentation route. The predicted mass-to-charge ratios (m/z) of these fragments can be calculated to aid in the interpretation of an experimental mass spectrum.

Predicted Key Mass Spectrometry Fragments for this compound

FragmentPredicted m/zNotes
[M]⁺266/268/270Molecular ion with isotopic pattern for Br and Cl
[M-Cl]⁺231/233Loss of chlorine atom
[M-Br]⁺187/189Loss of bromine atom
[M-C₃H₆Cl]⁺173/175Loss of the 3-chloropropyl group
[C₇H₆FBr]⁺187/189Benzylic cleavage

Applications of 2 Bromo 4 3 Chloropropyl 1 Fluorobenzene As a Key Synthetic Building Block

Precursor for Advanced Aromatic and Heterocyclic Scaffolds in Organic Synthesis

The unique substitution pattern of 2-bromo-4-(3-chloropropyl)-1-fluorobenzene makes it an important starting material for the synthesis of diverse aromatic and heterocyclic compounds. The chloropropyl side chain is a key feature, often utilized for constructing cyclic structures through intramolecular or intermolecular cyclization reactions.

One of the most significant applications of this compound is as a key intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic. In the patented synthesis of Brexpiprazole, this compound undergoes a crucial cyclization step. The process involves reacting the compound with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This reaction typically occurs under basic conditions, where the hydroxyl group of the quinolinone displaces the chlorine atom of the chloropropyl chain, forming an ether linkage and constructing a key portion of the final drug molecule.

The bromo- and fluoro-substituents on the phenyl ring also play critical roles. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, or heteroaryl groups, thereby enabling the creation of complex, highly functionalized aromatic scaffolds. The fluorine atom, on the other hand, can modulate the electronic properties and metabolic stability of the final molecule, a common strategy in drug design.

Role in the Synthesis of Novel Complex Organic Molecules for Academic Research

In the context of academic research, this compound serves as a valuable building block for exploring new synthetic pathways and constructing novel molecular entities. Its utility is demonstrated in multi-step syntheses where precise control over reactivity is essential.

Researchers utilize this intermediate to build libraries of compounds for screening purposes. For instance, the chloropropyl chain can be converted into other functional groups. It can be transformed into an aminopropyl chain via substitution with an azide followed by reduction, or into a propyloxy-linked substituent through reaction with various alcohols or phenols.

Subsequently, the bromo- and fluoro-substituted aromatic core can be modified. The bromine atom allows for the introduction of complexity late in the synthetic route. This strategic flexibility is highly advantageous in academic settings for creating a range of analogs to study structure-activity relationships (SAR). The presence of the fluorine atom provides a useful probe for NMR studies and can influence the conformational preferences of the molecule.

Below is a table summarizing the potential transformations of this compound in the synthesis of complex molecules.

Functional GroupReaction TypeReagents/ConditionsResulting Structure
3-chloropropylNucleophilic SubstitutionR-OH, BaseR-O-(CH₂)₃-Ar
3-chloropropylNucleophilic SubstitutionR-NH₂, BaseR-NH-(CH₂)₃-Ar
3-chloropropylAzide Substitution/Reduction1. NaN₃2. H₂, Pd/C or LiAlH₄H₂N-(CH₂)₃-Ar
BromoSuzuki CouplingArylboronic acid, Pd catalyst, BaseAryl-Ar'
BromoBuchwald-Hartwig AminationAmine, Pd catalyst, BaseAmine-Ar
Ar represents the 2-bromo-4-(fluorophenyl) moiety, and Ar' represents the modified aromatic core.

Intermediate in the Development of New Synthetic Methodologies

The specific reactivity of this compound also makes it a useful substrate for developing and testing new synthetic methods.

While not a ligand itself, this compound is a precursor for synthesizing specialized ligands for transition-metal catalysis. The bromo- and chloropropyl groups can be manipulated to introduce coordinating moieties like phosphines, amines, or N-heterocyclic carbenes (NHCs).

For example, the bromine atom can be replaced with a diphenylphosphine group via reaction with diphenylphosphine or its lithium salt. The chloropropyl chain can then be used to tether the resulting phosphine-containing aromatic ring to a support or another part of a larger ligand scaffold. This could involve an intramolecular reaction to form a cyclic structure that imparts conformational rigidity to the ligand, which is often desirable for achieving high stereoselectivity in catalysis.

The development of such custom ligands is crucial for advancing catalytic processes, and building blocks like this compound provide a platform for creating novel ligand structures with tailored steric and electronic properties.

Reaction StepDescriptionPotential Outcome
Step 1 Lithiation or Grignard formation at the bromo-position, followed by reaction with a chlorophosphine (e.g., PPh₂Cl).Introduction of a phosphine (B1218219) group.
Step 2 Cyclization or substitution reaction involving the chloropropyl chain.Formation of a chelating bidentate or tridentate ligand.

Derivatives of this compound can be employed in stereoselective synthesis. For instance, the chloropropyl chain can be used to form a chiral heterocyclic ring, such as a pyrrolidine or piperidine, by reacting with a chiral amine. The resulting molecule, now containing a stereocenter, could be used as a chiral building block for more complex targets.

Furthermore, if the molecule is transformed into a chiral ligand as described in the previous section, it can be used to induce enantioselectivity in a wide range of catalytic reactions, such as asymmetric hydrogenation, allylic alkylation, or cross-coupling. The specific substitution pattern on the aromatic ring, including the fluorine atom, can influence the electronic environment of the catalytic center, thereby fine-tuning its selectivity. While direct applications of this compound itself in this context are not widely documented, its potential as a precursor for chiral derivatives is a key aspect of its utility in advanced organic synthesis.

Future Research Directions and Unexplored Avenues for 2 Bromo 4 3 Chloropropyl 1 Fluorobenzene

Development of Novel and Highly Efficient Catalytic Systems for its Transformations

The presence of both an aryl bromide and an alkyl chloride offers differentiated reactivity that can be exploited through advanced catalytic methods. Future research should focus on developing catalytic systems that can selectively target these functional groups.

Selective Cross-Coupling Reactions: A primary avenue of research is the design of catalysts for selective cross-coupling reactions at the C-Br bond. While palladium-based catalysts are standard, future work could explore catalysts based on more abundant and less expensive metals like nickel or copper, which may offer different selectivity profiles. Research into ligands that can precisely control the oxidative addition step is crucial to prevent unwanted side reactions involving the chloropropyl group.

Catalytic Activation of the C-Cl Bond: The aliphatic C-Cl bond is typically less reactive in cross-coupling than the aromatic C-Br bond. A significant challenge is the development of dual catalytic systems that can sequentially or orthogonally functionalize both the aryl bromide and the alkyl chloride in a one-pot procedure. This could involve combining a palladium catalyst for the C-Br bond with a nickel or iron catalyst known for activating alkyl halides.

Asymmetric Catalysis: For the synthesis of chiral molecules, developing asymmetric catalytic transformations is a key goal. This could involve enantioselective reactions at the propyl chain or the creation of atropisomeric biaryl compounds via cross-coupling at the aromatic ring.

Potential Catalytic System Target Bond Reaction Type Research Goal
Palladium(0) with Buchwald-Hartwig ligandsAryl C-BrSuzuki, Sonogashira, Buchwald-Hartwig AminationHigh-yield, chemoselective functionalization of the aromatic ring.
Nickel(0) with bipyridine-type ligandsAlkyl C-ClKumada, Negishi CouplingSelective activation of the aliphatic side chain post-aromatic modification.
Copper(I) with phenanthroline ligandsAryl C-BrUllmann CondensationCost-effective and alternative pathway for C-N and C-O bond formation.
Dual Pd/Ni CatalysisAryl C-Br & Alkyl C-ClOrthogonal Cross-CouplingOne-pot, sequential functionalization for rapid molecular complexity building.

Exploration of Unconventional Reactivity Patterns and Unanticipated Reaction Pathways

Beyond traditional cross-coupling, future studies should investigate less conventional activation methods to uncover novel reaction pathways.

Photoredox and Electrochemical Catalysis: These methods can generate radical intermediates under mild conditions, potentially leading to reactivity patterns unattainable with traditional thermal methods. For instance, photoredox catalysis could enable the selective functionalization of the chloropropyl chain via radical-polar crossover mechanisms or facilitate novel C-H functionalization on the aromatic ring. Electrochemical synthesis offers a reagent-free way to control redox processes, potentially enabling selective transformations by fine-tuning the applied potential. nih.gov

Directed C-H Functionalization: The fluorine and bromine substituents could serve as directing groups for ortho C-H activation and functionalization, providing a pathway to tri- and tetra-substituted benzene (B151609) derivatives that are otherwise difficult to access.

Mechanochemical Activation: The use of ball milling and other mechanochemical techniques could offer solvent-free and efficient alternatives for transformations of 2-Bromo-4-(3-chloropropyl)-1-fluorobenzene, potentially enhancing reaction rates and altering selectivity.

Integration into Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic routes involving this compound to automated and continuous flow platforms is a critical direction for enhancing efficiency, safety, and scalability. ijprajournal.comvapourtec.com

Flow chemistry, where reactions are run in a continuously flowing stream, is particularly well-suited for handling multi-step syntheses involving reactive intermediates. vapourtec.com A hypothetical automated flow process could involve an initial cross-coupling reaction at the C-Br position, followed by an in-line purification or separation, and a subsequent nucleophilic substitution on the chloropropyl chain in a second reactor module. nih.gov This "telescoped" approach avoids the isolation of intermediates, saving time and resources. vapourtec.comnih.gov

Automated platforms, controlled by software like LabVIEW, can perform complex multi-step syntheses with high reproducibility. nih.gov Integrating real-time analytics (e.g., HPLC, NMR) would allow for process optimization and data-driven discovery of new reaction conditions. beilstein-journals.org

Parameter Batch Chemistry Flow Chemistry Advantages of Flow Chemistry
Heat Transfer Limited by vessel surface areaHigh surface-area-to-volume ratioSuperior temperature control, enhanced safety for exothermic reactions. ijprajournal.comvapourtec.com
Mass Transfer Often diffusion-limitedEnhanced due to small channel dimensionsFaster reaction rates and improved yields. vapourtec.com
Scalability Challenging, often requires re-optimizationStraightforward by running longer or in parallelPredictable scale-up from lab to production. ijprajournal.com
Safety Large volumes of hazardous materialsSmall reactor volumes, contained systemSafe handling of unstable intermediates and hazardous reagents. nih.govijprajournal.com
Automation Complex and equipment-intensiveSeamless integration with pumps and detectorsEnables high-throughput screening and library synthesis. nih.govvapourtec.com

Deeper Computational Exploration of Complex Reaction Networks and Selectivity Control

Computational chemistry provides powerful tools for predicting and understanding the reactivity of complex molecules. Future theoretical studies on this compound could provide invaluable insights.

Reaction Mechanism and Transition State Analysis: Using methods like Density Functional Theory (DFT), researchers can map the potential energy surfaces for various reaction pathways. nih.gov This allows for the calculation of activation barriers, which can explain and predict chemoselectivity (e.g., why a catalyst favors the C-Br bond over the C-Cl bond).

Catalyst and Ligand Design: Computational modeling can be used to design new ligands or catalysts in silico. By simulating the interaction of the substrate with the catalyst's active site, researchers can predict which ligand structures will lead to higher activity or desired selectivity, accelerating the catalyst development cycle.

Predicting Unconventional Reactivity: Theoretical calculations can explore high-energy intermediates and unconventional reaction pathways that might be difficult to observe experimentally, guiding synthetic chemists toward new areas of reactivity. nih.gov

Synergistic Approaches Combining Aromatic and Aliphatic Functionalizations for Molecular Complexity

The ultimate goal is to leverage the dual reactivity of this compound to build complex molecules efficiently. Future research should focus on developing synergistic, multi-step synthetic sequences that modify both parts of the molecule in a controlled manner.

An example of a synergistic approach would be an initial Suzuki coupling at the C-Br position to introduce a new aryl group. The resulting intermediate could then undergo an intramolecular cyclization, where a nucleophile on the newly introduced aryl group displaces the chloride on the propyl chain, forming a complex polycyclic structure. Integrating such sequences into a flow chemistry setup would represent a state-of-the-art approach to complex molecule synthesis. nih.gov This strategy allows for the rapid construction of diverse molecular scaffolds from a single, versatile starting material.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.